molecular formula C8H2BrClF5N3 B1381400 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1823188-41-5

3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1381400
CAS No.: 1823188-41-5
M. Wt: 350.47 g/mol
InChI Key: DAQIPMZYDPVEDT-UHFFFAOYSA-N
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Description

3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound belonging to the class of triazolopyridines This compound is characterized by the presence of bromodifluoromethyl, chloro, and trifluoromethyl groups attached to a triazolo[4,3-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazolopyridine Core: The synthesis begins with the preparation of the triazolopyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Bromodifluoromethyl Group: The bromodifluoromethyl group can be introduced via halogenation reactions using reagents like bromodifluoromethane (CF2Br2) in the presence of a catalyst.

    Chlorination and Trifluoromethylation: The chloro and trifluoromethyl groups are introduced through selective halogenation and trifluoromethylation reactions, respectively. These steps often require specific reagents such as N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromodifluoromethyl or chloro groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable for developing new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various applications requiring robust chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine: Lacks the bromodifluoromethyl and chloro groups, resulting in different reactivity and applications.

    8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine:

    3-(Bromodifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Lacks the chloro and trifluoromethyl groups, leading to different chemical properties and applications.

Uniqueness

The presence of bromodifluoromethyl, chloro, and trifluoromethyl groups in 3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical properties, such as enhanced reactivity and stability. These features make it a versatile compound for various scientific and industrial applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[bromo(difluoro)methyl]-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF5N3/c9-7(11,12)6-17-16-5-4(10)1-3(2-18(5)6)8(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQIPMZYDPVEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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